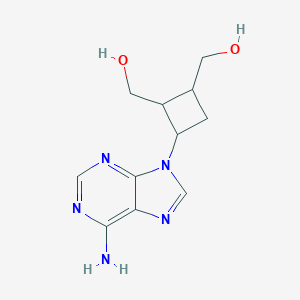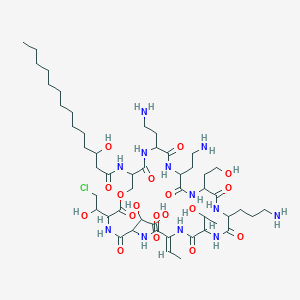
7-Azidoactinomycin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Azidoactinomycin D is a chemical compound that is used in scientific research for various purposes. It is a derivative of the natural antibiotic Actinomycin D and is synthesized using a specific method. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 7-Azidoactinomycin D is similar to that of Actinomycin D. It binds to DNA and inhibits RNA synthesis by preventing RNA polymerase from transcribing DNA. This results in the inhibition of protein synthesis and ultimately leads to cell death.
Biochemical and Physiological Effects:
7-Azidoactinomycin D has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to induce DNA damage and activate DNA repair pathways. Additionally, it has been reported to modulate gene expression and affect chromatin structure.
Vorteile Und Einschränkungen Für Laborexperimente
7-Azidoactinomycin D has several advantages for lab experiments. It is a potent inhibitor of RNA synthesis and can be used at low concentrations. It is also a fluorescent probe, which allows for visualization of DNA-binding proteins and their interactions with DNA. However, it has some limitations as well. It is toxic to cells at high concentrations and can induce DNA damage, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several possible future directions for research on 7-Azidoactinomycin D. One area of interest is the development of new derivatives with improved properties, such as reduced toxicity and increased specificity for certain DNA-binding proteins. Another area of interest is the investigation of its effects on epigenetic regulation and chromatin remodeling. Additionally, its potential as a therapeutic agent for cancer treatment could be explored further.
Synthesemethoden
7-Azidoactinomycin D is synthesized by modifying Actinomycin D through a specific chemical reaction. This reaction involves the addition of azide to the C-7 position of Actinomycin D, which leads to the formation of 7-Azidoactinomycin D. This synthesis method has been reported in several scientific journals and is considered reliable and reproducible.
Wissenschaftliche Forschungsanwendungen
7-Azidoactinomycin D is widely used in scientific research for various purposes. It is used as a fluorescent probe to study DNA-binding proteins and their interactions with DNA. It is also used as a tool to study transcriptional regulation and chromatin remodeling. Additionally, it has been used in cancer research to study the effects of chemotherapy on cancer cells.
Eigenschaften
CAS-Nummer |
121051-59-0 |
|---|---|
Produktname |
7-Azidoactinomycin D |
Molekularformel |
C62H85N15O16 |
Molekulargewicht |
1296.4 g/mol |
IUPAC-Name |
2-amino-7-azido-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C62H85N15O16/c1-26(2)42-59(87)76-21-17-19-36(76)57(85)72(13)24-38(78)74(15)48(28(5)6)61(89)91-32(11)44(55(83)66-42)68-53(81)34-23-35(70-71-64)30(9)51-46(34)65-47-40(41(63)50(80)31(10)52(47)93-51)54(82)69-45-33(12)92-62(90)49(29(7)8)75(16)39(79)25-73(14)58(86)37-20-18-22-77(37)60(88)43(27(3)4)67-56(45)84/h23,26-29,32-33,36-37,42-45,48-49H,17-22,24-25,63H2,1-16H3,(H,66,83)(H,67,84)(H,68,81)(H,69,82) |
InChI-Schlüssel |
LHQAJOLPWFMDCH-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N=[N+]=[N-] |
Kanonische SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N=[N+]=[N-] |
Synonyme |
7-azidoactinomycin D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



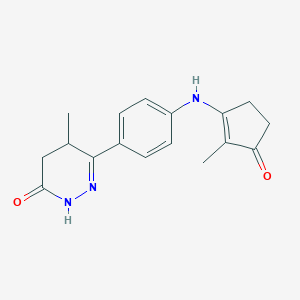
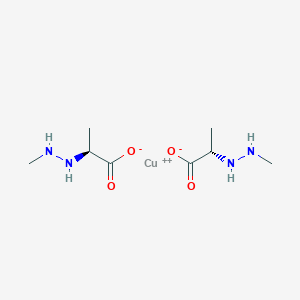

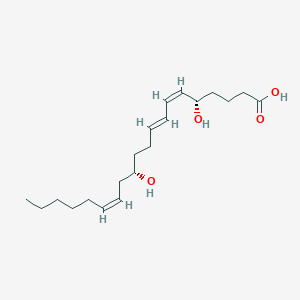

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B220457.png)
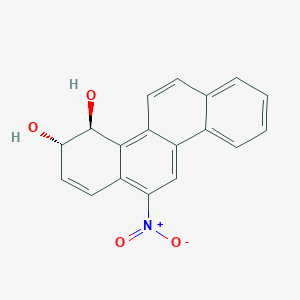
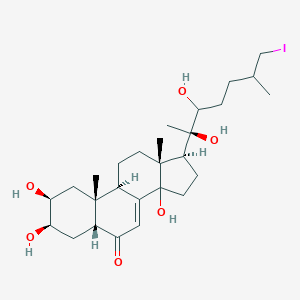
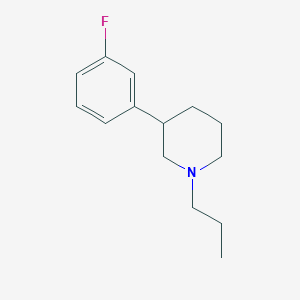
![2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone](/img/structure/B220539.png)

